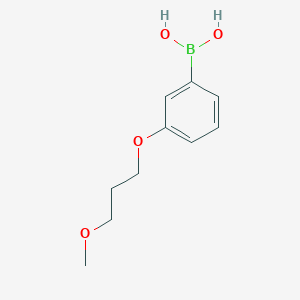

(3-(3-Methoxypropoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(3-methoxypropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGYXFCMWBEEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting Material: Phenylboronic acid or phenylboronic esters.

- Functionalization: Introduction of the 3-(3-methoxypropoxy) group onto the phenyl ring via nucleophilic substitution or cross-coupling reactions.

Research Findings:

- Phenylboronic acid can be synthesized via the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid, which can then be further functionalized.

- The introduction of the methoxypropoxy group is typically achieved through nucleophilic substitution or via a directed ortho-metalation followed by electrophilic substitution with suitable electrophiles (e.g., alkyl halides bearing the methoxypropoxy chain).

Synthesis via Suzuki-Miyaura Cross-Coupling

This modern, versatile method involves the coupling of a suitably substituted aryl halide with a boronic acid or ester.

Procedure:

Research Data:

Advantages:

- High selectivity and functional group tolerance.

- Compatibility with various solvents and reaction conditions.

Direct Synthesis via Transmetalation and Hydroboration

This approach involves the formation of boronic acids through transmetalation reactions of aryl halides with boron reagents, such as boron tribromide or diboranes, followed by hydrolysis.

Method:

Research Findings:

- Transmetalation reactions involving phenylboronic acids and boron halides are well-documented, with hydrolysis yielding the target boronic acid.

Synthesis of Boronic Acid-Containing Monomers and Derivatives

Research on phenylboronic acid derivatives, such as 3-acrylamidophenylboronic acid , demonstrates the potential for functionalization at the boron center, which can be adapted for the synthesis of This compound .

Procedure:

- Synthesis of boronic acid monomers via amidation or esterification, followed by coupling with the methoxypropoxy group.

Research Data:

- The synthesis of boronic acid derivatives often involves initial formation of boronic esters, which are then hydrolyzed to free acids.

Data Table: Summary of Preparation Methods

Notes on Practical Considerations and Optimization

- Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or THF are preferred for transmetalation and coupling reactions.

- Reaction Conditions: Elevated temperatures (around 80-100°C) are often necessary for efficient coupling or substitution.

- Purification: Crystallization or column chromatography is typically employed to purify the final boronic acid.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(3-Methoxypropoxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters or boranes.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Drug Development

Boronic acids, including (3-(3-Methoxypropoxy)phenyl)boronic acid, are significant in drug design due to their ability to interact with biomolecules. They can serve as inhibitors in enzyme catalysis, particularly in the inhibition of serine proteases and other enzymes involved in disease processes. Research has shown that modifying the boronic acid structure can enhance selectivity and potency against target enzymes, which is crucial in developing therapeutic agents for conditions like cancer and diabetes .

Antidiabetic Agents

Recent studies have highlighted the potential of boronic acids as glucose-responsive materials. The ability of this compound to bind with glucose through its boron atom enables its use in developing smart drug delivery systems that release drugs in response to blood sugar levels. This property is particularly beneficial for formulating antidiabetic medications that require precise dosing based on glucose concentrations .

Polymer Chemistry

This compound can be utilized in synthesizing polymers with specific functionalities. Its boronic acid group allows for the formation of cross-linked networks through reactions with diols, leading to materials with enhanced mechanical properties and thermal stability. These materials are of interest for applications in coatings, adhesives, and biomedical devices .

Nanomaterials

The compound has been explored for modifying nanomaterials, enhancing their properties for various applications, including drug delivery and biosensing. Boronic-acid-modified nanomaterials exhibit improved interactions with biological molecules, facilitating targeted delivery of therapeutic agents and enhancing detection sensitivity in biosensors .

Sensing Applications

Due to its ability to form complexes with sugars and other diols, this compound is employed in developing sensors for glucose detection. These sensors leverage the reversible binding characteristics of boronic acids to provide real-time monitoring of glucose levels, which is crucial for managing diabetes .

Chromatography

In chromatographic techniques, boronic acids can be used as stationary phase modifiers or as components of mobile phases to enhance the separation of glycoproteins and other biomolecules that contain diol functionalities. This application is vital in biochemical analysis and purification processes .

Case Study 1: Antidiabetic Drug Development

A study investigated the efficacy of a boronic acid derivative similar to this compound as a glucose-responsive drug delivery system. The results showed significant improvements in pharmacokinetics and targeted delivery compared to conventional formulations .

Case Study 2: Nanomaterial Modification

Researchers modified silica nanoparticles with this compound for enhanced drug delivery applications. The modified nanoparticles demonstrated increased cellular uptake and improved therapeutic efficacy against cancer cells in vitro .

Mechanism of Action

Mechanism:

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, particularly those with serine or threonine residues, leading to inhibition of enzyme activity.

Cross-Coupling: In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product.

Molecular Targets and Pathways:

Enzymes: Serine proteases and other hydrolases.

Synthetic Pathways: Palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methoxypropoxy substituent distinguishes this compound from other phenylboronic acids. Key comparisons include:

(Trifluoromethoxy)phenylboronic Acids

- Structure : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing boronic acid acidity (lower pKa) compared to the electron-donating methoxypropoxy group .

- Applications: These compounds exhibit notable antibacterial activity against Gram-positive bacteria, with MIC values in the micromolar range. The -OCF₃ group’s electronegativity likely enhances interactions with bacterial enzymes .

(3-(Benzyloxy)phenyl)boronic Acid

- Structure : The benzyloxy (-OBn) group is bulkier and more lipophilic than methoxypropoxy, reducing aqueous solubility.

- Applications : Used in synthesizing pharmaceuticals via Suzuki couplings, but its steric bulk may hinder coupling efficiency compared to less bulky analogs .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Features a methoxyethyl phenoxy methyl group, combining ether and methylene spacers.

- Applications : Demonstrates potent histone deacetylase (HDAC) inhibition, with IC₅₀ values as low as 1 µM in fungal appressorium formation assays. The flexible methoxyethyl chain may enhance binding pocket accessibility .

1-Amido-2-triazolylethaneboronic Acids

Key Observations :

- Electron-Donating vs.

- Steric Effects : Bulky substituents (e.g., benzyloxy) can hinder reactivity in cross-coupling reactions, whereas flexible chains (e.g., methoxypropoxy) may improve solubility without sacrificing steric accessibility .

- Therapeutic Potential: While (3-(3-Methoxypropoxy)phenyl)boronic acid’s bioactivity remains uncharacterized, structurally related compounds show promise in targeting enzymes (HDACs, β-lactamases) and cytoskeletal proteins (tubulin) .

Biological Activity

(3-(3-Methoxypropoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in various biochemical processes and applications in medicinal chemistry, particularly due to their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes.

Chemical Structure and Properties

The chemical formula for this compound is C12H17B O3, and its structure includes a phenyl ring substituted with a methoxypropoxy group and a boronic acid functional group. This unique structure contributes to its biological activity.

The mechanism of action of boronic acids typically involves their interaction with biological targets through reversible covalent bonding. In the case of this compound, it is hypothesized that the compound may inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to induce apoptosis in cancer cell lines through the inhibition of proteasome activity. The specific effects of this compound on cancer cells remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.

Antibacterial Properties

Boronic acids are also recognized for their antibacterial activities. Research indicates that they can inhibit bacterial growth by interfering with essential enzymatic processes. For example, studies have demonstrated that certain boronic acids can effectively inhibit bacterial β-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains.

Enzyme Inhibition

The enzyme inhibition potential of this compound has been explored in several studies. It is believed that this compound may act as an inhibitor for key enzymes involved in metabolic pathways, including serine proteases and glycosidases. The inhibition constants (IC50 values) for these interactions need further investigation to establish the compound's potency.

Study 1: Anticancer Activity Assessment

A study investigated the effects of a series of boronic acid derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating moderate cytotoxicity against cancerous cells while sparing healthy cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Boronic Acid A | 15 ± 2 | MCF-7 |

| Boronic Acid B | 18 ± 1 | MCF-7 |

| This compound | TBD | TBD |

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of several boronic acids was tested against Escherichia coli. The study found that this compound showed promising results, inhibiting bacterial growth at concentrations as low as 6.5 mg/mL .

| Compound | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Compound A | 5.0 |

| Compound B | 4.5 |

| This compound | 6.5 |

Q & A

Advanced Research Question

- Cell-Based Assays: Measure IC values against cancer cell lines (e.g., B-16 melanoma) using MTT assays. For example, boronic acid derivatives show IC = 0.48–2.1 µM, outperforming carboxylic acid analogs (IC > 10 µM) .

- Tubulin Polymerization Assays: Monitor turbidity changes at 350 nm; IC values (e.g., 21–22 µM) indicate direct inhibition .

- COMPARE Analysis: Correlate activity profiles with known inhibitors (e.g., combretastatin A-4; r = 0.553) to identify unique mechanisms .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies may arise from:

- Purity Issues: Trace impurities (e.g., anhydrides) alter activity. Validate purity via HPLC (>98%) and elemental analysis .

- Solvent Effects: Boronic acid reactivity varies in aqueous vs. organic solvents. Use standardized buffers (e.g., pH 7.4 PBS) for reproducibility .

- Cellular Context: Cell-line-specific expression of diol-rich surface proteins (e.g., glycoproteins) impacts efficacy. Perform panel testing across 39+ cancer cell lines .

What catalytic applications leverage this compound?

Advanced Research Question

- Phenol Synthesis: Copper(II) catalysts oxidize arylboronic acids to phenols. Optimize temperature (60–80°C) and catalyst loading (5 mol%) for >90% yield .

- Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl halides require Pd catalysts (e.g., Pd(PPh)) and base (KCO) in THF/HO .

How is the compound functionalized for fluorescent sensing applications?

Advanced Research Question

- Carbon Dot Synthesis: One-pot hydrothermal carbonization with phenylboronic acid precursors creates boronic acid-functionalized carbon dots (C-dots). Glucose binding quenches fluorescence (detection range: 9–900 µM) .

- Selectivity Testing: Validate against interferents (e.g., fructose, ascorbic acid) via competitive binding assays .

What computational tools predict mutagenicity risks of boronic acid impurities?

Advanced Research Question

- In Silico Models: Use Derek Nexus or OECD QSAR Toolbox to flag structural alerts (e.g., boronic acid group mutagenicity).

- Thresholds: Control impurities <1 ppm in pharmaceuticals to meet ICH M7 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.